Chromoionophore XI

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Chromoionophore XI involves the esterification of fluorescein with octadecanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by industrial-scale purification techniques such as large-scale chromatography or continuous recrystallization .

化学反応の分析

Types of Reactions: Chromoionophore XI primarily undergoes reactions typical of ester compounds. These include hydrolysis, transesterification, and reactions with nucleophiles. Additionally, as a pH indicator, it participates in protonation and deprotonation reactions .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can hydrolyze this compound to yield fluorescein and octadecanol.

Transesterification: Alcohols can react with this compound in the presence of an acid or base catalyst to form new esters.

Protonation/Deprotonation: Changes in pH can lead to the protonation or deprotonation of the compound, altering its optical properties.

Major Products:

Hydrolysis: Fluorescein and octadecanol.

Transesterification: New ester compounds depending on the reacting alcohol.

科学的研究の応用

Key Applications

-

Ion Sensing

- Anion Selectivity : Chromoionophore XI has been effectively used in the development of anion-selective microspheres. These microspheres can detect perchlorate ions (ClO₄⁻) with high sensitivity, displaying significant changes in fluorescence intensity correlating with ion concentration. The calibration parameters for these microspheres are detailed in the table below:

This data indicates a robust method for detecting anions in various samples, including environmental and biological matrices .Microsphere Type Model Analyte λ max (nm) Linear Range (log(c/M)) Slope R² Anion-selective ClO₄⁻ 455 (−6.0)–(−1.0) −0.016 0.973 –OH group sensitive IPA 463 (−4.0)–(−1.0) 1809 0.870 -

Fluorescence Imaging

- Cellular Imaging : this compound has been integrated into ion-selective nanoprobes for fluorescence imaging of ions within cells. These probes allow real-time monitoring of ion concentrations, facilitating studies on cellular processes such as ion transport and signaling. The ability to visualize intracellular ions provides insights into physiological and pathological conditions .

-

Environmental Monitoring

- Water Quality Assessment : The compound has been employed in sensors designed to monitor water quality by detecting specific ions like cadmium and other heavy metals. Its sensitivity allows for the detection of low concentrations of pollutants, making it a valuable tool for environmental scientists .

-

Biomedical Applications

- Calcium Ion Detection : this compound can be utilized in methods for determining calcium ion concentrations in biological samples. The interaction between calcium ions and the chromoionophore leads to measurable changes in absorption properties, enabling quantification of calcium levels critical for various biological functions .

Case Studies

- Study on Neurotransmitter Detection : A study demonstrated the use of this compound in a chemosensory microsphere setup that allowed for the quantification of neurotransmitters in blood plasma solutions. By varying the concentration of neurotransmitters, researchers were able to establish a correlation between fluorescence intensity and neurotransmitter levels, showcasing the compound's potential in clinical diagnostics .

- Ion Transport Studies : Another research effort focused on using this compound to image water transport across cell membranes under varying ionic conditions. This study highlighted how changes in ion concentration affected cellular hydration status, providing insights into cell physiology and potential therapeutic targets .

作用機序

Chromoionophore XI functions by changing its optical properties in response to pH changes. The mechanism involves the reversible binding of protons to the compound, leading to changes in its fluorescence or absorbance. This property makes it an effective pH indicator and ion-selective sensor .

Molecular Targets and Pathways: The primary molecular target of this compound is the hydrogen ion (H+). The binding of protons to the compound alters its electronic structure, resulting in changes in its optical properties .

類似化合物との比較

Chromoionophore I: Used in cation-selective microspheres.

Chromoionophore II: Employed in anion-selective microspheres.

Chromoionophore III: Utilized in amine-selective microspheres.

Uniqueness of Chromoionophore XI: this compound is unique due to its high lipophilicity and sensitivity to pH changes, making it particularly suitable for applications in ion-selective optical sensors and pH indicators .

生物活性

Chromoionophore XI, also known as Fluorescein octadecyl ester, is a compound that has garnered significant attention in various fields of research due to its unique properties and biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is primarily recognized for its role in ion-selective optical sensors and fluorescence microscopy. Its ability to selectively bind ions and change fluorescence properties based on environmental conditions makes it particularly valuable in biological research and diagnostics.

This compound acts primarily by binding to the CCR5 receptor , which is crucial for the entry of HIV-1 into CD4+ T cells. This interaction inhibits the virus's ability to infect these immune cells, thereby potentially serving as a therapeutic agent in HIV treatment. The compound's lipophilic nature facilitates its incorporation into cellular membranes, enhancing its efficacy in targeting the CCR5 receptor.

Biological Activity and Applications

1. Ion Selectivity and Sensing:

this compound has been employed in various chemosensitive microspheres for detecting anions and hydroxyl groups. It demonstrates high sensitivity to changes in pH and ion concentrations, making it suitable for applications in environmental monitoring and biomedical diagnostics.

2. Cellular Imaging:

The compound is utilized in fluorescence microscopy to study cellular processes. It allows researchers to visualize ion concentrations within cells, providing insights into cellular health and function. For instance, studies have shown that this compound can effectively monitor changes in intracellular pH and ion levels during various cellular events.

3. Case Studies:

Several studies have highlighted the effectiveness of this compound in biological applications:

- Fluorescence Microscopy: Research demonstrated that this compound incorporated into microspheres could accurately measure chloride ion concentrations within living cells, aiding in the understanding of lysosomal storage diseases .

- HIV Research: Studies indicated that by binding to the CCR5 receptor, this compound could inhibit HIV-1 entry into cells, showcasing its potential as a therapeutic agent.

Data Analysis

The following table summarizes the calibration parameters for this compound when used in different sensing applications:

| Microsphere Type | Model Analyte | λ max (nm) | Linear Range (log(c/M)) | Slope | R² |

|---|---|---|---|---|---|

| Anion-selective with XI | ClO₄⁻ | 455 | (−6.0)–(−1.0) | −0.016 | 0.973 |

| Hydroxyl group sensitive with XI | IPA | - | - | - | - |

特性

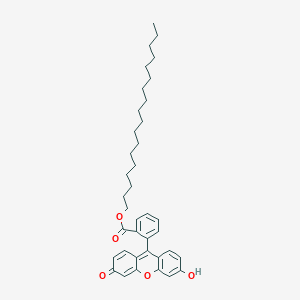

IUPAC Name |

octadecyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-42-38(41)32-21-18-17-20-31(32)37-33-24-22-29(39)27-35(33)43-36-28-30(40)23-25-34(36)37/h17-18,20-25,27-28,39H,2-16,19,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHKRSZNYLYOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409203 | |

| Record name | Chromoionophore XI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138833-46-2 | |

| Record name | Chromoionophore XI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octadecyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。